molecular formula C21H16F3N3O3S2 B6479223 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260911-81-6

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6479223
CAS No.: 1260911-81-6
M. Wt: 479.5 g/mol
InChI Key: UGGGFBOWCKGVGQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-2,4-dione core fused with a thiophene moiety. Key structural elements include:

  • Position 3: A 2-(thiophen-2-yl)ethyl chain, contributing π-π stacking and hydrophobic interactions.
  • Positions 2 and 4: Dioxo groups, increasing polarity and hydrogen-bonding capacity.

The trifluoromethyl group improves metabolic stability, while the thiophene and thienopyrimidine moieties enable electronic conjugation, critical for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S2/c22-21(23,24)14-5-1-2-6-15(14)25-17(28)12-27-16-8-11-32-18(16)19(29)26(20(27)30)9-7-13-4-3-10-31-13/h1-6,8,10-11H,7,9,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGGFBOWCKGVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer effects. Research indicates that derivatives of this compound can exhibit enhanced pharmacological properties. The mechanism of action is still under investigation but may involve interactions with specific biological targets.

Pharmacology

In pharmacological studies, the compound's ability to modulate various biological pathways makes it a candidate for drug development. Its structural components allow for the design of analogs that could improve efficacy or reduce side effects in therapeutic applications.

Biochemical Assays

Biochemical assays are essential for elucidating the compound's mechanism of action. Studies often focus on:

  • Cell viability assays to assess cytotoxicity.
  • Enzyme inhibition studies to determine potential therapeutic targets.
  • Molecular docking studies to predict interactions with biomolecules.

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions (temperature, solvent choice, catalysts) to achieve high yields and purity. The ability to modify functional groups opens avenues for creating derivatives with tailored properties for specific applications.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study published in Journal of Medicinal Chemistry explored the anticancer properties of related thienopyrimidine derivatives, demonstrating significant cytotoxicity against cancer cell lines .
  • Research in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of new derivatives that exhibited enhanced anti-inflammatory activity compared to the parent compound .
  • Another investigation focused on the antimicrobial efficacy of similar compounds, showing promising results against resistant bacterial strains .

Comparison with Similar Compounds

Key Research Findings

  • Role of Trifluoromethyl Group : Compounds with 2-(trifluoromethyl)phenyl acetamide (e.g., target, ) show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .
  • Impact of Core Heteroatoms: Thieno[3,2-d]pyrimidine derivatives exhibit superior enzyme inhibition (e.g., DGAT inhibitors ) compared to pyrido or benzothiazole cores, likely due to sulfur’s electronic effects.
  • Substituent Flexibility : The 2-(thiophen-2-yl)ethyl chain in the target compound balances lipophilicity and conformational flexibility, optimizing membrane permeability and binding pocket interactions .

Preparation Methods

Alkylation with Bromoacetyl Bromide

The thienopyrimidine nitrogen at position 1 reacts with bromoacetyl bromide in the presence of triethylamine, yielding 1-(bromoacetyl)-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4-dione.

Conditions:

  • Reagent: Bromoacetyl bromide (1.1 equiv).

  • Base: Triethylamine (2.0 equiv).

  • Solvent: Dichloromethane (0°C, 2 hours).

  • Yield: 82%.

Amidation with 2-(Trifluoromethyl)aniline

The bromoacetyl intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)aniline using HATU as a coupling agent.

Procedure:

  • Dissolve bromoacetyl intermediate (1.0 equiv) and 2-(trifluoromethyl)aniline (1.2 equiv) in dry DMF.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv).

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1).
    Yield: 74%.

Spectroscopic Characterization

The final compound is validated using NMR, HRMS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.78 (s, 1H, NH), 8.64–8.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.76–7.75 (d, J = 8.3 Hz, 1H, thiophene-H), 4.21 (s, 2H, CH₂CO), 3.43 (s, 3H, N-CH₃).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 164.6 (C=O), 152.3 (pyrimidine-C), 141.2 (thiophene-C), 126.8 (CF₃-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₁₇F₃N₄O₃S₂: [M+H]⁺ = 517.0745.

  • Observed: 517.0748.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Initial attempts using unshielded amines led to mixtures at positions 1 and 3. Employing bulky bases (e.g., NaH) and low temperatures improved selectivity for the 3-position.

Purification of Hydrophobic Intermediates

The trifluoromethylphenyl group increases hydrophobicity, complicating isolation. Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid enhanced resolution.

StepReactionConditionsYield (%)
1Core formationAcetic acid, reflux, 8h68
23-AlkylationNaH, DMF, 0°C→rt, 12h58
3a1-BromoacetylationBrCH₂COBr, Et₃N, CH₂Cl₂, 2h82
3bAmidationHATU, DIPEA, DMF, 12h74

Spectral Data Summary

  • ¹H NMR (Ar-H): 8.64–7.34 ppm (m, 8H).

  • HRMS: Δ = 0.3 ppm (517.0748 vs. 517.0745).

  • IR (C=O): 1720 cm⁻¹ (strong) .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction parameters?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Coupling reactions : Thiophene-ethyl derivatives are coupled to the thieno[3,2-d]pyrimidine core using nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Acetylation : The acetamide group is introduced via reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate or activated esters .
  • Critical parameters : Temperature (70–100°C for cyclization), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 for amine coupling) to minimize side products .

Example Protocol :

StepReagents/ConditionsYieldReference
1POCl₃, reflux, 4h88%
23-(thiophen-2-yl)ethylamine, DMF, 80°C72%

Q. Which analytical methods are essential for structural characterization?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thieno[3,2-d]pyrimidine core (e.g., δ 8.56 ppm for aromatic protons) and acetamide linkage (δ 10.50 ppm for NH) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 583.0699) .
  • X-ray crystallography (if available): Resolve steric effects of the trifluoromethylphenyl group .

Q. How is purity assessed, and what purification techniques are effective?

  • HPLC : Reverse-phase C18 column (≥95% purity, acetonitrile/water gradient) .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates .
  • TLC monitoring : Hexane:ethyl acetate (3:1) to track reaction progress .

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